molecular formula C31H52O6Si B563758 4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin CAS No. 125175-64-6

4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin

Cat. No.: B563758
CAS No.: 125175-64-6
M. Wt: 548.836
InChI Key: RYABJKPQYNQPOE-OBRNGWCRSA-N
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Description

4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin, also known as this compound, is a useful research compound. Its molecular formula is C31H52O6Si and its molecular weight is 548.836. The purity is usually 95%.
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Scientific Research Applications

Microbial Production of Simvastatin

Simvastatin, a widely used cholesterol-lowering medication, has seen advancements in its production methods. Researchers have explored microbial hosts, particularly Saccharomyces cerevisiae, for direct production of simvastatin, bypassing the traditional multistep processes. By introducing specific biosynthetic genes and optimizing conditions, significant improvements in production yields have been achieved, offering an alternative method for simvastatin production (Bond & Tang, 2019).

Synthesis Process Optimization

Efforts have been made to refine the synthesis process of simvastatin, aiming for high conversion rates and efficient production. Techniques involving the deactivation of specific carbonyl groups to facilitate alkylation, followed by strategic conversion and desilylation steps, have resulted in highly efficient synthesis routes for simvastatin, highlighting the intricate chemical engineering involved in its production (Askin et al., 1991).

Properties

IUPAC Name

[(1S,4S,5S,6S,7S,9R)-5-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-methyl-11-oxatricyclo[7.2.1.01,6]dodec-2-en-7-yl] 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O6Si/c1-10-30(6,7)28(33)36-25-15-21-18-31(34-19-21)14-13-20(2)24(27(25)31)12-11-22-16-23(17-26(32)35-22)37-38(8,9)29(3,4)5/h13-14,20-25,27H,10-12,15-19H2,1-9H3/t20-,21+,22+,23+,24-,25-,27-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYABJKPQYNQPOE-OBRNGWCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC2CC3(C1C(C(C=C3)C)CCC4CC(CC(=O)O4)O[Si](C)(C)C(C)(C)C)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@@H]2C[C@]3([C@H]1[C@H]([C@H](C=C3)C)CC[C@@H]4C[C@H](CC(=O)O4)O[Si](C)(C)C(C)(C)C)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675618
Record name [(1S,4S,5S,6S,7S,9R)-5-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-methyl-11-oxatricyclo[7.2.1.01,6]dodec-2-en-7-yl] 2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125175-64-6
Record name [(1S,4S,5S,6S,7S,9R)-5-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-methyl-11-oxatricyclo[7.2.1.01,6]dodec-2-en-7-yl] 2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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